

# early discovery and development of tenofovir disoproxil

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## Compound of Interest

Compound Name: *Tenofovir Disoproxil*

Cat. No.: *B15565758*

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## An In-depth Technical Guide on the Core Early Discovery and Development of **Tenofovir Disoproxil**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tenofovir Disoproxil** Fumarate (TDF), commercially known as Viread®, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. It is a prodrug of tenofovir, an acyclic nucleotide analog reverse transcriptase inhibitor (NRTI). The development of TDF was a pivotal step in antiretroviral therapy, addressing the challenge of the parent compound's poor oral bioavailability. This guide delves into the technical details of the early discovery and development of this transformative therapeutic agent.

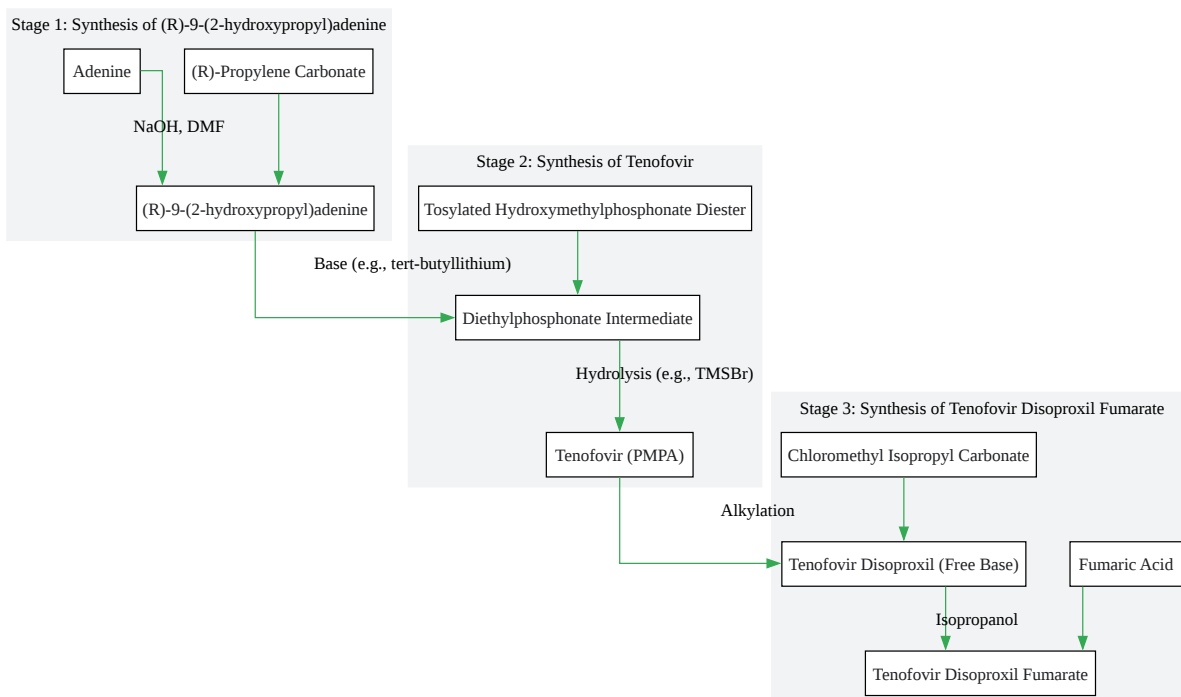
## Early Discovery and the Prodrug Solution

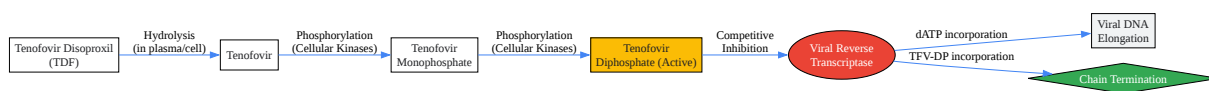
The journey of tenofovir began with its initial synthesis by Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague. The patent for tenofovir, filed in 1986, initially highlighted its activity against the herpes simplex virus.[1] Subsequent research in 1985 by Erik De Clercq and Holý revealed its potent activity against HIV in cell cultures.[1] However, the therapeutic potential of tenofovir was hampered by its low oral bioavailability due to the negatively charged phosphonate group, which limited its ability to cross cell membranes.[2][3][4]

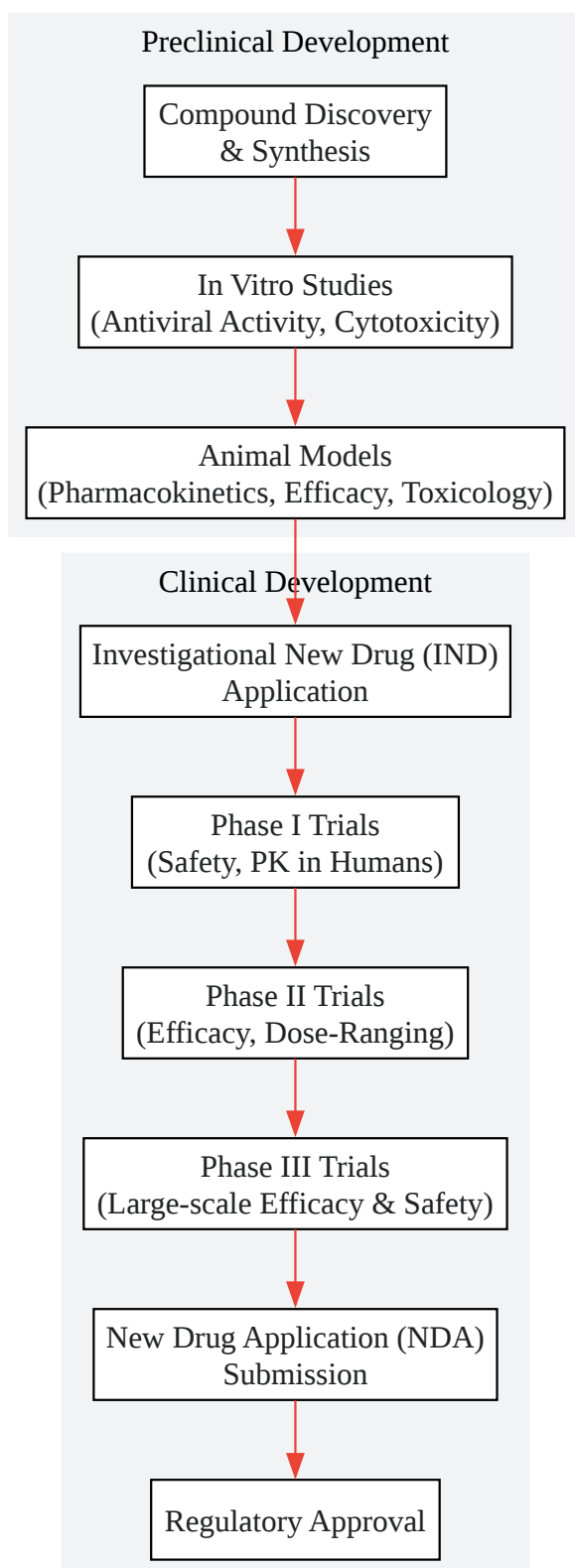
To overcome this limitation, Gilead Sciences developed a prodrug, **tenofovir disoproxil**. This involved masking the two negative charges of the phosphonic acid group with disoproxil esters, thereby enhancing its oral absorption. The fumarate salt of this prodrug, **tenofovir disoproxil fumarate**, was developed to improve the stability and formulation of the compound. This modification allowed for effective oral administration and subsequent conversion to the active tenofovir within the body. TDF received its first FDA approval for the treatment of HIV in 2001.

## Chemical Synthesis

The manufacturing process for **Tenofovir Disoproxil Fumarate** involves a multi-step synthesis. A common route starts with adenine, which is reacted with (R)-propylene carbonate. The resulting intermediate is then alkylated. The diethyl phosphonate esters are hydrolyzed to produce tenofovir. Finally, an alkylative esterification is performed to produce the **tenofovir disoproxil** free base, which is then treated with fumaric acid to crystallize as **Tenofovir Disoproxil Fumarate**.







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